Benzenesulfonamidoimino vs. 4-Methoxyphenylimino: Hydrogen-Bond Donor Capacity and Target Engagement Potential
CAS 866342-36-1 incorporates a benzenesulfonamidoimino (–N=NSO₂Ph) group at the 2-position, which introduces a sulfonamide N–H hydrogen-bond donor absent in the 2-(4-methoxyphenylimino) lead compound from the AKR1B10 series. In the published AKR1B10 SAR, the 7-hydroxyl group on the chromene ring was identified as the essential hydrogen-bond donor contacting catalytic residues Tyr49 and His111; compounds lacking this donor lost all measurable inhibition [1]. The benzenesulfonamidoimino moiety in 866342-36-1 provides an alternative hydrogen-bond donor vector that could, in principle, engage the same or adjacent active-site residues. No direct inhibitory data for 866342-36-1 against AKR1B10 have been reported, so this remains a structurally grounded hypothesis.
| Evidence Dimension | Presence of a hydrogen-bond donor on the 2-imino substituent |
|---|---|
| Target Compound Data | Benzenesulfonamidoimino group present (–SO₂NH–); acts as hydrogen-bond donor |
| Comparator Or Baseline | (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide: 7-OH is the essential H-bond donor; 2-(4-methoxyphenylimino) lacks a donor |
| Quantified Difference | Not quantifiable for 866342-36-1; comparator AKR1B10 Ki = 2.7 nM vs. >1,000 nM for analogs lacking any H-bond donor [1] |
| Conditions | AKR1B10 reductase activity assay; recombinant human enzyme; NADPH cofactor; pH 7.4 [1] |
Why This Matters
Procurement of 866342-36-1 is justified when the experimental goal is to probe whether a sulfonamide-based hydrogen-bond donor at the 2-position can recapitulate or exceed the potency of the 7-hydroxy motif in AKR1B10 or related aldo-keto reductase targets.
- [1] Endo S, Matsunaga T, Kuwata K, Zhao HT, El-Kabbani O, Kitade Y, Hara A. Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour marker, AKR1B10. Bioorg Med Chem. 2010;18(7):2485-2490. PMID: 20304656. View Source
